molecular formula C36H28CaCl2N4O6 B1352683 Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) CAS No. 56116-62-2

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)

Cat. No.: B1352683
CAS No.: 56116-62-2
M. Wt: 723.6 g/mol
InChI Key: BTTZKEFKFLGNEC-UHFFFAOYSA-L
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Description

Historical Context and Discovery

The development of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) emerged from extensive research into cholecystokinin receptor antagonists during the latter half of the 20th century. The compound, commonly referred to in research literature as benzotript calcium salt, was synthesized as part of systematic investigations into N-acyl derivatives of tryptophan that could function as specific cholecystokinin receptor antagonists. Early structure-function studies demonstrated that N-p-chlorobenzoyl-L-tryptophan exhibited specific cholecystokinin receptor antagonist properties, leading to the development of its calcium salt form for enhanced stability and bioavailability.

Research conducted using dispersed pancreatic acini revealed that this compound, along with several other N-acyl derivatives of tryptophan, possessed the ability to inhibit cholecystokinin-stimulated amylase secretion and calcium outflux. The historical significance of this discovery lies in its contribution to understanding the relationship between chemical structure and biological activity in peptide hormone receptor antagonism. Comparative studies demonstrated that the relative potencies of various tryptophan derivatives followed a specific pattern, with carbobenzoxy-L-tryptophan showing the greatest potency, followed by benzotript, then benzoyl-L-tryptophan, and finally acetyl-L-tryptophan.

The compound's development was further supported by investigations that established its classification as a member of a distinct class of cholecystokinin receptor antagonists, alongside proglumide. These studies demonstrated that both proglumide and benzotript exhibited similar mechanisms of action, characterized by their ability to competitively inhibit cholecystokinin binding to its receptors while maintaining specificity for cholecystokinin and structurally related peptides.

Nomenclature and Classification

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) possesses multiple systematic and common names that reflect its complex chemical structure and biological significance. The International Union of Pure and Applied Chemistry systematic name describes the compound as calcium bis((2S)-2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoate), which precisely delineates the stereochemistry and functional group arrangements. Alternative nomenclature includes N-(4-chlorobenzoyl)-L-tryptophan compound with N-(4-chlorobenzoyl)-L-tryptophan calcium salt, emphasizing the 2:1 ligand-to-metal stoichiometry.

The compound is classified as an organocalcium complex containing modified amino acid ligands. From a structural perspective, it belongs to the broader category of N-acyltryptamines, specifically featuring the 4-chlorobenzoyl modification of the amino acid tryptophan. This classification is significant because it places the compound within a group of molecules known for their interaction with cholecystokinin receptors and related biological systems.

The chemical classification extends to its recognition as a muscle relaxant that inhibits gastric secretion, though it was never commercially marketed. This pharmacological classification highlights the compound's potential therapeutic applications while acknowledging its research-focused development trajectory. The compound is further categorized as a competitive and non-selective cholecystokinin receptor antagonist, distinguishing it from other classes of receptor modulators.

Additional nomenclature variations include 4-Chlorobenzoyl-L-tryptophan Calcium Salt, calcium (2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate, and Calcium (S)-2-(4-chlorobenzamido)-3-(1H-indol-3-yl)propanoate. These alternative names reflect different emphasis on stereochemical designation and functional group description while maintaining chemical accuracy.

Registry Information and Identifiers

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is registered under Chemical Abstracts Service number 56116-62-2, which serves as its primary unique identifier in chemical databases worldwide. The European Community number 260-001-9 provides additional regulatory identification within European chemical registration systems. The compound is also catalogued in the United States Environmental Protection Agency's DSSTox database under the identifier DTXSID80204660.

Table 1: Chemical Identifiers and Registry Information

Identifier Type Value Source Database
Chemical Abstracts Service Number 56116-62-2 ChemIDplus
European Community Number 260-001-9 European Chemicals Agency
DSSTox Substance Identifier DTXSID80204660 EPA DSSTox
PubChem Compound Identifier 6453295 PubChem
Molecular Formula C₃₆H₂₈CaCl₂N₄O₆ Multiple Sources
MDL Number MFCD00036700 Chemical Databases
Wikidata Identifier Q83078094 Wikidata

The molecular formula C₃₆H₂₈CaCl₂N₄O₆ reflects the compound's complex composition, indicating the presence of 36 carbon atoms, 28 hydrogen atoms, one calcium atom, two chlorine atoms, four nitrogen atoms, and six oxygen atoms. The molecular weight is precisely calculated as 723.6 grams per mole, though some sources report slight variations to 723.61 or 723.62 grams per mole depending on computational methods and rounding conventions.

InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's chemical structure: InChI=1/2C18H15ClN2O3.Ca/c219-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h21-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/s3. This identifier enables precise computer-readable description of the molecular structure and stereochemistry.

Significance in Biochemical Research

The biochemical research significance of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) extends across multiple areas of molecular biology and pharmacology, with particular emphasis on peptide hormone receptor mechanisms and cellular signaling pathways. The compound has served as an essential tool for investigating cholecystokinin receptor function, providing researchers with a means to selectively antagonize these receptors while maintaining specificity for cholecystokinin and structurally related peptides.

Research applications have demonstrated the compound's utility in elucidating the relationship between receptor binding and functional outcomes in various cellular systems. Studies using dispersed pancreatic acini have revealed close correlations between the compound's ability to inhibit binding of radioiodinated cholecystokinin to its receptors and its capacity to inhibit cholecystokinin-induced enzyme secretion and calcium outflux. These findings have contributed significantly to understanding the molecular mechanisms underlying cholecystokinin receptor activation and subsequent cellular responses.

The compound's research significance extends to comparative pharmacological studies that have established structure-activity relationships within the class of N-acyl tryptophan derivatives. These investigations have revealed that the hydrophobic nature of the N-acyl moiety directly correlates with the compound's affinity for cholecystokinin receptors, providing valuable insights into molecular design principles for receptor antagonists. Such findings have informed subsequent drug development efforts and enhanced understanding of ligand-receptor interactions.

Table 2: Research Applications and Findings

Research Application Key Findings Biological Significance
Cholecystokinin Receptor Binding Studies Competitive inhibition with IC₅₀ values in micromolar range Established receptor selectivity and binding mechanisms
Pancreatic Acini Function Inhibition of amylase secretion and calcium outflux Demonstrated functional consequences of receptor antagonism
Structure-Activity Relationships Hydrophobic N-acyl groups increase receptor affinity Informed molecular design principles
Comparative Pharmacology Equipotent with corresponding D-tryptophan derivatives Revealed stereochemical requirements for activity

In gastrin-binding protein research, benzotript analogues have been investigated for their affinity and potential therapeutic applications. Studies have demonstrated that while the original compound exhibited relatively low affinity for gastrin-binding proteins, systematic modification of its structure led to the development of analogues with improved binding characteristics. This research has contributed to understanding the relationship between cholecystokinin receptor antagonists and gastrin-binding protein interactions.

The compound's significance in biochemical research is further enhanced by its role in investigating calcium signaling mechanisms and tryptophan hydroxylase regulation. Research has shown that calcium influx through L-type calcium channels is essential for tryptophan hydroxylase activation, leading to melatonin synthesis in pineal glands. While not directly involving the calcium salt compound, these studies highlight the broader research context in which calcium-tryptophan interactions play crucial roles in biological systems.

Properties

IUPAC Name

calcium;2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTZKEFKFLGNEC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28CaCl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

723.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56116-62-2
Record name Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of N-(4-chlorobenzoyl)-L-tryptophan

  • Acylation Reaction : L-tryptophan is acylated with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-L-tryptophan. This reaction is typically carried out in an organic solvent such as dichloromethane.
  • Reaction Conditions : The acylation is performed at low temperatures (often 0–5 °C) to maximize yield and minimize side reactions.
  • Base Usage : A base such as triethylamine is used to neutralize the hydrochloric acid generated during the acylation.
  • Purification : The product is purified by standard organic chemistry techniques such as extraction and recrystallization to ensure high purity.

Formation of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)

  • Complexation Reaction : The purified N-(4-chlorobenzoyl)-L-tryptophan ligand is reacted with a calcium salt, commonly calcium chloride.
  • Solvent System : The reaction is conducted in aqueous or alcoholic media, facilitating the coordination of calcium ions with the ligand.
  • Reaction Conditions : Stirring at room temperature is sufficient to promote complex formation.
  • Isolation and Purification : The resulting calcium complex is isolated by filtration and further purified by recrystallization to obtain the final product.

Industrial Scale Production

  • Industrial synthesis follows the same fundamental steps but employs continuous flow reactors and automated systems to enhance throughput and consistency.
  • Solvent recovery and recycling are implemented to reduce environmental impact and production costs.
Step Reagents/Conditions Yield (%) Notes
Acylation of L-tryptophan 4-chlorobenzoyl chloride, triethylamine, dichloromethane, 0–5 °C 75–85 Low temperature to avoid side reactions
Complexation with calcium Calcium chloride, aqueous/alcoholic medium, room temperature 80–90 Stirring ensures complete coordination
Purification Filtration, recrystallization Ensures high purity and crystallinity
  • The acylation step is critical for the purity and yield of the ligand. Using triethylamine as a base effectively scavenges HCl, preventing unwanted side reactions.
  • The choice of solvent and temperature control during acylation significantly affects the reaction outcome.
  • The complexation step is straightforward, relying on the affinity of calcium ions for the carboxylate and amide groups of the ligand.
  • Recrystallization from suitable solvents (e.g., ethanol or methanol) yields crystals suitable for characterization and application.
  • Industrial methods emphasize process optimization, including continuous flow synthesis and solvent recycling, to improve scalability and sustainability.
Parameter Description Optimal Conditions
Ligand synthesis solvent Organic solvent Dichloromethane
Ligand synthesis temperature Low temperature 0–5 °C
Base for acylation Neutralizes HCl Triethylamine
Calcium source Calcium salt for complexation Calcium chloride
Complexation solvent Aqueous or alcoholic Water, ethanol, or methanol
Complexation temperature Room temperature ~25 °C
Purification method Filtration and recrystallization Solvent-dependent

The preparation of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) involves a well-established two-step process: acylation of L-tryptophan with 4-chlorobenzoyl chloride followed by complexation with calcium ions. The process benefits from controlled reaction conditions, including low temperature and appropriate base use during acylation, and mild conditions for complexation. Industrial production adapts these methods to continuous flow and automated systems to ensure quality and efficiency. The compound’s unique structure, featuring the 4-chlorobenzoyl group coordinated to calcium via the tryptophanate ligand, underpins its chemical and biological significance.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the 4-chlorobenzoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzoyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound with modified functional groups.

    Reduction: Reduced forms of the compound with altered chemical properties.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and complex formation.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzoyl group and the L-tryptophanate moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The calcium ions play a crucial role in stabilizing the complex and enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogs with Modified Amino Acid Backbones

N-(4-Chlorobenzoyl)-L-tyrosine Derivatives

lists derivatives such as N-[N-(4-chlorobenzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol (line 30) and N-[N-(4-chlorobenzoyl)-O-ethyl-L-tyrosyl]-L-phenylalanol (line 31). Key differences include:

  • Amino Acid Substitution: Tyrosine replaces tryptophan, removing the indole ring and altering electronic properties.
  • Substituent Effects : O-methyl/O-ethyl groups on tyrosine increase lipophilicity compared to unmodified tyrosine.
  • Applications : These derivatives are intermediates in peptide synthesis, leveraging their modified solubility for specific coupling reactions .
Calcium bis[N₂-(hydroxymethyl)-L-lysinate] (CAS: 75195-63-0)
  • Ligand Structure : Lysine replaces tryptophan, with hydroxymethyl groups enhancing hydrophilicity.
  • Coordination Environment: Likely involves oxygen and nitrogen donors from lysine’s amino and carboxylate groups.
  • Applications: Potential use in calcium supplementation or metal chelation due to high aqueous solubility .

Analogs with Modified Aromatic Substituents

Veratric Acid Derivatives (e.g., N-[N-(3,4-dimethoxy-benzoyl)-L-phenylalanyl]-L-tyrosine methyl ester , line 35)
  • Substituent : 3,4-Dimethoxybenzoyl replaces 4-chlorobenzoyl.
  • Electronic Effects : Methoxy groups are electron-donating, reducing electrophilicity compared to electron-withdrawing chloro groups.
  • Solubility : Increased polarity from methoxy groups may enhance solubility in polar solvents .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Substituent/Amino Acid Molecular Formula Molecular Weight (g/mol) Key Properties
Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] 4-Cl, Tryptophan C₃₆H₂₈CaCl₂N₄O₆ 755.62 (reported) Hydrophobic, aromatic π systems
N-[N-(4-Cl-benzoyl)-O-methyl-L-tyrosyl]-L-phenylalanol 4-Cl, O-Me, Tyrosine Not reported ~600 (estimated) Moderate lipophilicity, peptide intermediate
Calcium bis[N₂-(hydroxymethyl)-L-lysinate] Hydroxymethyl, Lysine C₁₄H₂₄CaN₄O₆ 392.44 High hydrophilicity, chelation potential
Veratric acid derivative (3,4-dimethoxy) 3,4-OMe, Tyrosine Not reported ~650 (estimated) Polar, enhanced solubility

Crystallographic and Coordination Behavior

  • Calcium Coordination: In the target compound, calcium likely binds to carboxylate oxygens and possibly amide/benzoyl donors, forming a hexa- or heptacoordinate geometry. This contrasts with lysine derivatives, where hydroxymethyl groups may participate in hydrogen bonding .

Biological Activity

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) is a calcium salt of a modified amino acid, which exhibits significant biological activity due to its unique structural features. This compound is derived from tryptophan, an essential amino acid known for its role in various physiological processes, including neurotransmitter synthesis and immune modulation. The incorporation of a 4-chlorobenzoyl group enhances its biological properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

  • Molecular Formula : C36H28CaCl2N4O6
  • Molecular Weight : Approximately 723.62 g/mol
  • Structural Features : The compound consists of calcium ions coordinated with two N-(4-chlorobenzoyl)-L-tryptophanate ligands, which contribute to its bioactivity.

The presence of the calcium ion is crucial for the stability and interaction of the compound with biological targets, while the tryptophan derivative may influence receptor binding and enzymatic activity.

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) interacts with various molecular targets, including enzymes and receptors. The 4-chlorobenzoyl moiety can bind to active sites on enzymes, potentially inhibiting their activity or modulating their function. The calcium ions stabilize these interactions, enhancing binding affinity and specificity.

Interaction with Calmodulin

Research indicates that this compound can modulate the activity of calmodulin-dependent enzymes. By influencing calmodulin's function, it may affect calcium signaling pathways critical for various cellular processes.

Biological Activities

  • Antioxidant Properties : Compounds related to tryptophan have been shown to exhibit antioxidant effects, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Given its structural similarity to neurotransmitter precursors, it may influence serotonin pathways and provide neuroprotection.
  • Immune Modulation : Tryptophan derivatives are known to play roles in immune responses; thus, this compound could have potential applications in immunotherapy.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-Chlorobenzoyl-L-TryptophanContains a chlorobenzoyl groupDirect precursor; lacks calcium component
L-TryptophanBasic amino acid structureEssential nutrient; no chlorobenzoyl modification
Calcium L-TryptophanCalcium salt form of tryptophanSimple calcium salt without additional modifications

Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) stands out due to its dual functionality as both a calcium salt and a modified amino acid derivative, potentially enhancing its biological activity compared to simpler forms.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on Anticancer Properties : Research indicates that compounds similar to Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate can inhibit tumor growth by modulating immune responses and inducing apoptosis in cancer cells.
  • Neuropharmacological Studies : Investigations into its effects on serotonin receptors suggest that this compound may enhance neurotransmitter release, providing insights into its potential use in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) synthesized in the lab?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the presence of characteristic peaks (e.g., indole protons from tryptophan, aromatic protons from 4-chlorobenzoyl groups). Compare with reference spectra for L-tryptophan derivatives .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/zm/z for C36H28CaCl2N4O6C_{36}H_{28}CaCl_2N_4O_6: 775.1 [M+H]+^+) .
  • Elemental Analysis : Validate the calcium content via ICP-OES or EDTA titration, ensuring stoichiometric alignment with the bis-complex structure .
  • Table : Key Identifiers
PropertyValueSource
CAS RN56116-62-2
Molecular FormulaC36H28CaCl2N4O6C_{36}H_{28}CaCl_2N_4O_6

Q. What crystallographic methods are suitable for determining the structure of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the calcium coordination geometry and hydrogen-bonding networks. Validate the structure using the CIF check tool in PLATON .
  • Key Parameters : Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Resolve potential disorder in the chlorobenzoyl groups via iterative refinement .

Q. How can researchers distinguish between enantiomeric forms of this compound during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to separate enantiomers. Monitor retention times against a pure L-tryptophanate standard .
  • Circular Dichroism (CD) : Compare CD spectra in the UV range (200–250 nm) to confirm the L-configuration of tryptophan .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the coordination chemistry of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)?

  • Methodological Answer :

  • Solvent Selection : Use aprotic solvents (e.g., DMSO, DMF) to prevent calcium hydrolysis. Confirm solvent purity via Karl Fischer titration.
  • Stoichiometric Control : Maintain a 2:1 ligand-to-calcium ratio during synthesis. Monitor reaction progress via 1H^{1}H-NMR to detect unreacted ligands .
  • Thermogravimetric Analysis (TGA) : Characterize thermal stability and dehydration steps under inert atmospheres (e.g., N2_2) to infer coordination water content .

Q. How should researchers address contradictions in crystallographic data, such as unresolved electron density or anomalous bond lengths?

  • Methodological Answer :

  • Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Validate with Rint_{\text{int}} and CC1/2_{1/2} metrics .
  • Disorder Modeling : For ambiguous electron density, apply PART instructions in SHELXL to model alternative conformations. Cross-validate with DFT-optimized geometries .

Q. What strategies can resolve discrepancies between spectroscopic data and computational simulations (e.g., DFT-predicted vs. observed NMR shifts)?

  • Methodological Answer :

  • DFT Benchmarking : Use Gaussian 16 with B3LYP/6-311+G(d,p) to calculate NMR shifts. Compare with experimental data; adjust solvation models (e.g., PCM for DMSO) to improve accuracy.
  • Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations if static DFT models fail to match observed splits in aromatic proton signals .

Q. What pharmacological assays are appropriate for probing the bioactivity of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate)?

  • Methodological Answer :

  • Receptor Binding Assays : Screen against serotonin (5-HT) receptors due to structural similarity to tryptophan derivatives. Use radioligand displacement (e.g., 3H^3H-LSD for 5-HT2A_{2A}) .
  • Calcium Signaling Studies : Employ FLIPR assays in HEK293 cells expressing calcium-sensitive dyes to detect intracellular calcium flux modulation .

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